Biurea

Description

Properties

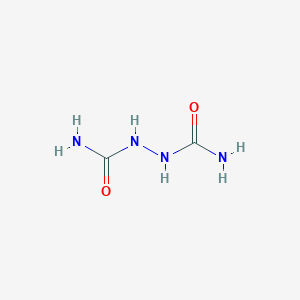

IUPAC Name |

(carbamoylamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZGMIUTMRARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024628 | |

| Record name | Biurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Biurea is a white powder. (NTP, 1992), White solid; [CAMEO] | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

110-21-4 | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-hydrazoformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POJ4UOY01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

471 to 473 °F (NTP, 1992), 258 °C | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Biurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biurea, also known as hydrazodicarbonamide, is a chemical compound with significant applications in various industrial processes, notably as a precursor in the synthesis of blowing agents like azodicarbonamide (B1663908).[1] Its chemical and physical properties are of paramount importance for its handling, application, and the development of new derivatives. This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of these properties are provided to facilitate reproducible research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is structurally composed of two urea (B33335) molecules linked by a hydrazine (B178648) bridge.[2]

-

IUPAC Name: Hydrazine-1,2-dicarboxamide[1]

-

Synonyms: (Carbamoylamino)urea, Bicarbamamide, Ureidourea[1]

-

CAS Number: 110-21-4[1]

-

Molecular Formula: C₂H₆N₄O₂[1]

-

Molecular Weight: 118.096 g/mol [1]

Physical Properties

This compound is a white, crystalline solid or powder under standard conditions.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | 247-250 °C | [4] |

| 471 to 473 °F (approx. 244-245 °C) | [5] | |

| Boiling Point | 220.6°C (rough estimate) | [4] |

| Solubility in Water | 238 mg/L at 16 °C | [3] |

| Insoluble | [6][7][8] | |

| pKa (Predicted) | 10.06 ± 0.43 | [4] |

| Density | 1.6040 g/cm³ | [4] |

| Vapor Pressure | 0.000165 mmHg at 25°C | [4] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative peak is observed at 2265 cm⁻¹ in the Coblentz Society IR Collection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms in the this compound molecule. The Sadtler Research Laboratories Spectral Collection contains an NMR spectrum for this compound (Reference: 10657).[3]

Chemical Reactivity

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. In the range of 230–260 °C, it decomposes to produce a mixture of gases, a white sublimate, and a viscous liquid residue. The gaseous products are primarily ammonia (B1221849) (approx. 71%), with smaller amounts of carbon dioxide (approx. 17%) and nitrogen (approx. 12%). The main component of the sublimate is urea, while the residue is primarily urazole.

Reactivity as an Amide

As an amide, this compound exhibits characteristic reactions:

-

Reaction with Azo and Diazo Compounds: Reacts to produce toxic gases.[6][7][8]

-

Reaction with Strong Reducing Agents: Forms flammable gases.[6][7][8]

-

Basicity: this compound is a very weak base, weaker than water.[6][7][8]

-

Acidity: It can react as an acid with strong bases to form salts.[6][7][8]

-

Dehydration: Mixing with dehydrating agents like P₂O₅ or SOCl₂ yields the corresponding nitrile.[6][7][8]

-

Combustion: Generates mixed oxides of nitrogen (NOx).[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chemical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of hydrazine sulfate (B86663) and urea.[3]

Materials:

-

Hydrazine sulfate

-

Urea

-

Sulfuric acid

-

Distilled water

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 4 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water.

-

Heat the mixture to reflux temperature with continuous stirring.

-

Slowly add sulfuric acid dropwise to maintain the pH of the solution between 2 and 2.5.

-

Continue the reflux for approximately five hours.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting precipitate and wash it with distilled water.

-

Dry the product to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Pack a small amount of the finely powdered this compound sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-20 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Repeat the determination at least two more times with fresh samples and calculate the average melting point range.

Caption: Experimental workflow for melting point determination.

Determination of Water Solubility

A standard shake-flask method can be used to determine the solubility of this compound in water.

Materials:

-

This compound

-

Distilled water

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Prepare a series of conical flasks each containing a known volume of distilled water (e.g., 100 mL).

-

Add an excess amount of this compound to each flask to ensure a saturated solution is formed.

-

Stopper the flasks and place them in a constant temperature water bath or shaker set to the desired temperature (e.g., 16 °C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculate the solubility in mg/L based on the measured concentration and the dilution factor.

Infrared (IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

Materials:

-

This compound sample (dried)

-

IR-grade KBr (dried)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and matrix absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

Procedure:

-

Dissolve an appropriate amount of the this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming may be required.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Safety and Handling

This compound is classified as an amide and should be handled with appropriate safety precautions. It is a white powder and may cause irritation to the eyes, respiratory system, and skin.[4] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry place away from incompatible materials such as strong reducing agents and dehydrating agents.[3][6][7][8]

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of this compound, supported by quantitative data and experimental protocols. A thorough understanding of these properties is essential for its safe handling, effective use in industrial applications, and for guiding future research and development of this compound-based compounds. The provided methodologies offer a foundation for consistent and reliable characterization of this important chemical intermediate.

References

- 1. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The determination of this compound in the presence of azodicarbonamide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnc.ir [ijnc.ir]

- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]

- 5. CN1295210C - this compound synthesis technology - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]

- 8. The Discussion on Synthesis Process of this compound by Hydrochloric Acid | Scientific.Net [scientific.net]

Biurea (CAS 110-21-4) structure and synthesis.

An In-depth Technical Guide to Biurea (CAS 110-21-4): Structure and Synthesis

Introduction

This compound, also known as hydrazodicarbonamide, is a nitrogen-rich organic compound with the chemical formula C₂H₆N₄O₂.[1] It consists of two urea (B33335) molecules linked by a hydrazine (B178648) bridge.[1] this compound is a white crystalline solid or powder that sees significant use as a chemical intermediate, particularly in the synthesis of azodicarbonamide (B1663908) (ADA), a widely used blowing agent for plastics and rubber.[1][2] Its applications also extend to agriculture as a slow-release nitrogen fertilizer and in the synthesis of other nitrogen-containing compounds.[3] This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is structurally symmetrical, with the IUPAC name Hydrazine-1,2-dicarboxamide.[2] Other synonyms include (carbamoylamino)urea, bicarbamamide, and ureidourea.[2][4]

Molecular Structure:

Physical and Chemical Properties:

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White powder or crystals | [3][6][] |

| Melting Point | 247-250 °C[4][]; 258 °C[6] | [4][6][] |

| Boiling Point | 330.5 °C at 760 mmHg | [4][] |

| Water Solubility | 238 mg/L at 16 °C | [3][6] |

| Density | 1.594 g/cm³[4][] | [4][] |

| pKa | 10.06 ± 0.43 (Predicted) | [3] |

| LogP | -2.37 (Estimated) | [8] |

| Vapor Pressure | 5.9 x 10⁻⁵ mm Hg at 25 °C (Estimated) | [6] |

| Flash Point | 153.7 °C | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction between hydrazine and urea.[2][9] This reaction is typically carried out under acidic conditions to facilitate the nucleophilic attack of hydrazine on the carbonyl carbon of urea.[1] Variations of this method exist, utilizing different forms of hydrazine and reaction conditions to optimize yield and purity.

General Synthesis Pathway

The overall reaction for the synthesis of this compound from hydrazine and urea is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis from Hydrazine Hydrate (B1144303) and Urea under Acidic Conditions

This method involves the direct condensation of hydrazine hydrate and urea in an acidic medium.[1]

-

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

-

Detailed Protocol:

-

In a two-neck, round-bottom flask, acidify a solution of 3 mL (50 mmol) of 85% hydrazine hydrate in 70 mL of distilled water with 50% sulfuric acid to a pH of 3-5.

-

Add 9 g (150 mmol) of urea to the reaction mixture.

-

Heat the mixture to reflux (105 °C) with continuous stirring.

-

Maintain the reaction at reflux for 9 hours, ensuring the pH remains between 3 and 5 throughout the process.

-

After 9 hours, allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to obtain this compound.

-

-

Quantitative Data:

| Reagent | Amount | Moles | Molar Ratio |

| Hydrazine Hydrate (85%) | 3 mL | 50 mmol | 1 |

| Urea | 9 g | 150 mmol | 3 |

| Sulfuric Acid (50%) | As needed for pH 3-5 | - | - |

| Distilled Water | 70 mL | - | - |

Method 2: Synthesis from Hydrazine Sulfate (B86663) and Urea

This protocol utilizes hydrazine sulfate as the hydrazine source.[10]

-

Detailed Protocol:

-

In a flask equipped for reflux and stirring, combine 4 g (0.03 mol) of hydrazine sulfate, 5.4 g (0.09 mol) of urea, and 100 mL of water.[10]

-

Heat the mixture to reflux with agitation.[10]

-

After approximately two hours of boiling, add sulfuric acid dropwise to maintain the pH between 2 and 2.5.[10]

-

Continue the reaction for a total of five hours.[10]

-

Cool the reaction mixture and filter the precipitate.[10]

-

Wash the filtered precipitate with water to yield this compound.[10]

-

-

Quantitative Data:

| Reagent | Amount | Moles | Molar Ratio |

| Hydrazine Sulfate | 4 g | 0.03 mol | 1 |

| Urea | 5.4 g | 0.09 mol | 3 |

| Sulfuric Acid | As needed for pH 2-2.5 | - | - |

| Water | 100 mL | - | - |

Method 3: Synthesis from Ammonium (B1175870) Chloride and Sodium Hypochlorite (B82951)

This method involves the in-situ generation of a reactive intermediate, monochloroamine, which then reacts with urea.[11]

-

Detailed Protocol:

-

Prepare a 25% solution of ammonium chloride (from 65g of ammonium chloride).[11]

-

In a four-hole boiling flask, cool the ammonium chloride solution to 6 °C while stirring.[11]

-

Add 591 g of sodium hypochlorite solution (12% available chlorine) dropwise over 0.5 hours, maintaining the reaction temperature at 6 °C to form a monochloroamine solution.[11]

-

To the resulting solution, add 320 g of a saturated urea solution.[11]

-

Heat the mixture to reflux at a temperature between 80-110 °C for 7 hours.[11]

-

After the reaction is complete, cool the mixture to room temperature.[11]

-

Filter the this compound precipitate, wash, and dry to obtain 109 g of the final product.[11]

-

-

Quantitative Data:

| Reagent | Amount |

| Ammonium Chloride | 65 g |

| Sodium Hypochlorite (12%) | 591 g |

| Saturated Urea Solution | 320 g |

| Product | |

| This compound | 109 g |

Application in Azodicarbonamide (ADA) Synthesis

This compound is a crucial precursor in the industrial synthesis of azodicarbonamide (ADA), a common blowing agent.[1][10] The synthesis involves the oxidation of this compound.[10]

References

- 1. This compound | 110-21-4 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (CARBAMOYLAMINO)UREA | CAS 110-21-4 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 8. 1,2-Hydrazinedicarboxamide | C2H6N4O2 | CID 8039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101219973A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. ijnc.ir [ijnc.ir]

- 11. CN106674058A - Method for synthesizing this compound - Google Patents [patents.google.com]

Synthesis of Hydrazodicarbonamide from Urea and Hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hydrazodicarbonamide, a key intermediate in the production of azodicarbonamide (B1663908), from urea (B33335) and hydrazine (B178648). This document details the core chemical processes, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

Hydrazodicarbonamide (HDCA), also known as biurea, is a crucial chemical intermediate, primarily utilized as a precursor in the synthesis of azodicarbonamide (ADCA), a widely used chemical foaming agent in the plastics and polymer industries.[1][2][3] The synthesis of HDCA from readily available and cost-effective starting materials like urea and hydrazine is of significant industrial importance. This guide explores the direct synthesis route involving the reaction of urea with hydrazine and its salts, outlining the reaction chemistry, various methodologies, and factors influencing the reaction yield and product purity.

The direct condensation reaction of urea and hydrazine is a common method for preparing hydrazodicarbonamide.[2] This reaction is typically carried out in an acidic medium to facilitate the reaction.[2][3] The overall reaction involves the formation of a C-N bond between the carbonyl group of urea and the nitrogen atom of hydrazine.

Reaction Pathways and Mechanisms

The synthesis of hydrazodicarbonamide from urea and hydrazine can proceed through different pathways, with the direct reaction being the most straightforward. The reaction is generally understood to proceed via the formation of semicarbazide (B1199961) as an intermediate, which then reacts with another molecule of urea to form hydrazodicarbonamide.

The reaction kinetics can be complex, with studies indicating that the formation of both semicarbazide and this compound can be reversible reactions.[4] The overall process is influenced by factors such as temperature, pressure, pH, and the molar ratio of reactants.

Experimental Protocols

Several methodologies for the synthesis of hydrazodicarbonamide from urea and hydrazine have been reported. Below are detailed protocols from cited literature.

Acid-Catalyzed Synthesis

This method utilizes a non-oxidizing acid to catalyze the condensation reaction between urea and hydrazine.

Protocol:

-

A mixture of 200 parts of monohydrazine sulfate, 270 parts of technical urea, and 300 parts of water is heated to reflux with agitation.[2]

-

After approximately two hours of boiling, the pH of the reaction mixture will rise to around 4.0.[2]

-

Commercial concentrated sulfuric acid (a total of 63 parts) is then added dropwise to maintain the pH between 2.0 and 2.5.[2]

-

The reaction is continued for a total of five hours.[2]

-

The reaction mixture is then cooled, and the precipitated hydrazodicarbonamide is collected by filtration and washed.[2]

High-Temperature and Pressure Synthesis

This process is carried out in an aqueous medium at elevated temperatures and pressures without the need for a catalyst.

Protocol:

-

Urea, hydrazine hydrate (B1144303), and water are charged into a heatable stirring autoclave.[5]

-

The reaction mixture is heated to a temperature between 105-140°C.[5]

-

The pressure is maintained between 1.2 and 3.8 bars, controlled by a pressure valve to release evolving ammonia (B1221849) and water vapor.[5]

-

The reaction is carried out to completion, and the resulting hydrazodicarbonamide can be used directly for subsequent oxidation to azodicarbonamide without isolation.[5]

Quantitative Data Summary

The yield of hydrazodicarbonamide is highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported synthesis methods.

| Parameter | Acid-Catalyzed Method | High-Temperature/Pressure Method | Catalytic Method (ZnCl2) | Catalytic Method (HCl) |

| Reactants | Urea, Hydrazine Sulfate | Urea, Hydrazine Hydrate | Urea, Hydrazine, ZnCl2 | Urea, Hydrazine, HCl |

| Solvent | Water | Water | Not specified | Not specified |

| Temperature | Reflux | 105-140°C[5] | Not specified | Not specified |

| Pressure | Atmospheric | 1.2-3.8 bar[5] | Not specified | Not specified |

| pH | 2.0-2.5[2] | Not specified | Not specified | Not specified |

| Catalyst | Sulfuric Acid | None | ZnCl2[6] | HCl[6] |

| Yield | Not specified | Not specified | 93%[6] | 92%[6] |

| Reference | [2] | [5] | [6] | [6] |

Alternative Synthesis Routes

While the direct reaction of urea and hydrazine is common, other methods for preparing hydrazodicarbonamide exist, often starting from urea derivatives.

-

From Biuret (B89757): Biuret, which can be produced by pyrolyzing urea, can be reacted with a metal hypohalogen compound and then with ammonia to produce hydrazodicarbonamide.[1]

-

From Semicarbazide: Semicarbazide, obtainable from the reaction of urea and sodium hypochlorite (B82951) followed by treatment with ammonia, can be reacted with urea to yield hydrazodicarbonamide.[1][6]

These alternative routes can be advantageous in certain industrial settings, potentially avoiding the direct handling of hydrazine, which is a hazardous and expensive material.[2][6]

Conclusion

The synthesis of hydrazodicarbonamide from urea and hydrazine is a well-established process with multiple viable routes. The choice of a particular method depends on factors such as the desired scale of production, cost considerations, and safety protocols for handling hazardous materials like hydrazine. The direct, acid-catalyzed reaction provides a straightforward approach, while methods utilizing intermediates like biuret or semicarbazide offer alternatives that may be more economical or environmentally benign in specific contexts. Further research and process optimization can lead to even higher yields and more sustainable production methods for this important chemical intermediate.

References

- 1. METHOD AND APPARATUS FOR PREPARING HYDRAZO-DICARBONAMIDE USING UREA AS STARTING MATERIAL - Patent 1446378 [data.epo.org]

- 2. ijnc.ir [ijnc.ir]

- 3. Study on the Preparation and Modification of Hydrazodicarbonamide [ijnc.ir]

- 4. Kinetics of this compound Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment-Academax [academax.com]

- 5. DE2532380A1 - Hydrazodicarbonamide from urea and hydrazine or hydrazine hydrate - at 105-140 degree C and 1.2-3.8 bars pressure without a catalyst - Google Patents [patents.google.com]

- 6. US6635785B1 - Method for synthesizing hydrazodicarbonamide - Google Patents [patents.google.com]

Biurea as a Precursor for Azodicarbonamide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of azodicarbonamide (B1663908) (ADCA) using biurea (hydrazodicarbonamide) as a key precursor. Azodicarbonamide is a widely utilized chemical blowing agent in the polymer and plastics industries, and its synthesis from this compound is a subject of ongoing research to develop more efficient and environmentally friendly methods.[1][2] This document details the primary synthesis pathways, experimental protocols, and quantitative data derived from scientific literature.

Introduction to Azodicarbonamide Synthesis from this compound

The synthesis of azodicarbonamide from this compound is a two-step process. The first step involves the formation of this compound itself, typically from the reaction of urea (B33335) and hydrazine (B178648).[1][3] The subsequent and critical step is the oxidation of this compound to yield azodicarbonamide.[3]

Historically, oxidation methods for converting this compound to azodicarbonamide involved reagents such as dichromate and chlorine.[3] However, due to environmental and health concerns associated with these older methods, greener alternatives have been developed. Modern synthesis routes focus on cleaner oxidants like hydrogen peroxide and electrochemical oxidation, which offer high yields and reduced environmental impact.[1][4]

Synthesis Pathways and Mechanisms

The overall chemical transformation involves the synthesis of this compound followed by its oxidation to azodicarbonamide.

Step 1: Synthesis of this compound (Hydrazodicarbonamide)

This compound is synthesized through the reaction of urea and hydrazine.[5] This reaction can be carried out under acidic or alkaline conditions, with newer methods exploring alkaline condensation to reduce raw material consumption and environmental pollution.[4]

Step 2: Oxidation of this compound to Azodicarbonamide

The conversion of this compound to azodicarbonamide is an oxidation reaction. Several methods exist for this step, with a focus on environmentally benign processes.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent oxidation to azodicarbonamide based on published procedures.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of hydrazine sulfate (B86663) and urea in an aqueous solution.[3]

Protocol:

-

Suspend 4.0 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water.[3]

-

Heat the mixture to reflux with agitation.[3]

-

Maintain the pH between 2 and 2.5 by the dropwise addition of sulfuric acid.[3]

-

Continue the reaction for a total of five hours.[3]

-

Cool the reaction mixture and filter the precipitate.[3]

-

Wash the filtered precipitate with water to obtain this compound.[3]

Oxidation of this compound to Azodicarbonamide using Hydrogen Peroxide

This method utilizes hydrogen peroxide as a green oxidant in the presence of a catalyst.[1][3]

Protocol:

-

Suspend 2.3 g (0.02 mol) of this compound in water.[3]

-

Add 0.6 mmol of potassium bromide as a catalyst.[3]

-

Adjust the pH to less than 2 by adding sulfuric acid.[3]

-

Heat the suspension to the desired reaction temperature.[3]

-

Add 0.09 mol of hydrogen peroxide.[3]

-

The reaction yields azodicarbonamide, which can be collected by filtration.[3] Under optimal conditions, this method can achieve a yield of over 95%.[1][3]

Electrochemical Synthesis (Anodic Oxidation) of Azodicarbonamide

This novel method offers an environmentally friendly, oxidant-free approach to azodicarbonamide synthesis.

Protocol:

-

The synthesis of this compound is performed as a preliminary step.

-

The electrochemical oxidation of this compound is then carried out in the presence of potassium bromide as a catalyst.

-

A constant potential is applied to the reaction medium. For example, a potential of 0.1 V can be applied for 5 minutes, followed by a 3-minute pause, with this cycle repeated.

-

The reaction is conducted at room temperature with vigorous stirring.

-

The resulting yellow precipitate of azodicarbonamide is collected by filtration, washed with water, and dried.

-

The complete conversion of this compound to azodicarbonamide can be confirmed by the disappearance of the -NH peak of this compound around 3300 cm⁻¹ in FTIR spectroscopy and the appearance of a peak at λmax = 424 nm in UV-Vis spectroscopy.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Hydrazine Sulfate | 4.0 g (0.03 mol) | [3] |

| Urea | 5.4 g (0.09 mol) | [3] |

| Water | 100 ml | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| pH | 2 - 2.5 | [3] |

| Reaction Time | 5 hours | [3] |

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 2.3 g (0.02 mol) | [3] |

| Hydrogen Peroxide | 0.09 mol | [3] |

| Catalyst | ||

| Potassium Bromide | 0.6 mmol | [3] |

| Reaction Conditions | ||

| pH | < 2 | [3] |

| Yield | ||

| Azodicarbonamide | > 95% | [1][2][3] |

| Parameter | Value | Reference |

| Catalyst | Potassium Bromide | |

| Reaction Conditions | ||

| Temperature | 20 °C | |

| Applied Potential | 0.1 V (cycled) | |

| Total Reaction Time | 45 minutes | |

| Product Characterization | ||

| FTIR (-NH peak of this compound) | Disappears | |

| UV-Vis (λmax of ADCA) | 424 nm |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of azodicarbonamide from this compound.

Conclusion

The synthesis of azodicarbonamide from this compound is a well-established process with significant advancements towards greener and more efficient methodologies. The use of hydrogen peroxide and electrochemical oxidation presents viable alternatives to traditional methods, offering high yields and reduced environmental impact. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development. The ongoing optimization of reaction conditions and catalysts is expected to further enhance the sustainability and commercial viability of these processes.

References

- 1. Study on Catalytic Synthesis of Azodicarbonamide with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]

- 2. The discussion on synthesis process of Azodicarbonamide [ijnc.ir]

- 3. ijnc.ir [ijnc.ir]

- 4. CN103755599A - Preparation process of azodicarbonamide - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Thermal decomposition products of Biurea.

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of biurea, a critical intermediate in the pyrolysis of urea (B33335). Understanding the decomposition pathways and resulting products is essential for applications ranging from industrial processes to pharmaceutical development, where urea and its derivatives are often employed. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex reaction mechanisms involved.

The thermal decomposition of this compound is a multi-stage process that occurs over a temperature range of approximately 230–260°C.[1] The process yields a mixture of gaseous products, a white sublimate, and a viscous liquid residue.[1] The relative quantities of these products can be influenced by experimental conditions such as pressure and heating rate.

Gaseous Products

Quantitative analysis of the gaseous phase reveals a mixture of ammonia, carbon dioxide, and nitrogen.

| Gaseous Product | Typical Composition (%) |

| Ammonia (NH₃) | ~71 |

| Carbon Dioxide (CO₂) | ~17 |

| Nitrogen (N₂) | ~12 |

| (Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1] |

Solid and Sublimate Products

The solid and sublimated products are primarily composed of urea and urazole.

| Product | Phase | Key Identifier |

| Urea | White Sublimate | Main constituent of the sublimate |

| Urazole | Viscous Liquid Residue | Main constituent of the residue |

| (Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1] |

Other by-products that can be formed, particularly from the preceding decomposition of urea which forms biuret, include cyanuric acid (CYA), ammelide, and ammeline.[2][3] The formation of these products becomes significant at temperatures above 190°C.[2][3]

Experimental Protocols

The study of this compound's thermal decomposition employs a range of analytical techniques to characterize the reaction kinetics and identify the products.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature, indicating the different stages of decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 409 C).[4]

-

Sample Preparation: A small amount of the sample (typically 5–100 mg) is placed in a crucible (e.g., corundum).[4]

-

Heating Program: The sample is heated from ambient temperature (e.g., 40°C) to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 2 or 10 K/min).[4]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Analysis: The resulting TGA curve plots the percentage of mass loss against temperature, revealing the decomposition stages.[5][6][7][8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference, providing information on melting, crystallization, and decomposition events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample is hermetically sealed in a pan (e.g., aluminum).

-

Heating Program: The sample and a reference pan are subjected to the same controlled temperature program as in TGA.

-

Analysis: The DSC curve shows heat flow as a function of temperature. Endothermic peaks can indicate melting and decomposition, while exothermic peaks can indicate crystallization or certain decomposition reactions.[9]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components in the solid residue and sublimate.

Methodology:

-

Sample Preparation: The residue from the thermal decomposition is dissolved in a suitable solvent.[3]

-

Instrument: An HPLC system equipped with a suitable column (e.g., a reverse-phase column) and detector (e.g., UV-Vis or Mass Spectrometer).

-

Analysis: By comparing the retention times and detector responses of the sample components to those of known standards (urea, biuret, cyanuric acid, ammelide, ammeline, and melamine), the composition of the residue can be determined.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the evolved gases and the solid residue.

Methodology:

-

Evolved Gas Analysis (EGA): The gaseous products from the TGA are passed through a heated gas cell in an FTIR spectrometer.

-

Solid Residue Analysis: The solid residue is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: The resulting infrared spectra show absorption bands corresponding to specific molecular vibrations, allowing for the identification of the chemical bonds and functional groups of the decomposition products.[9]

Reaction Pathways and Mechanisms

The thermal decomposition of this compound is a complex process involving multiple reaction steps. The primary decomposition is autocatalytic and proceeds through a nucleation and growth mechanism with an activation energy of 114 kJ mol⁻¹.[1] The overall process can be summarized by a series of reactions involving hydrogen atom transfer and subsequent reactions of isocyanic acid (HNCO).[1]

Below are diagrams illustrating the key reaction pathways.

Caption: Primary thermal decomposition products of this compound.

The formation of this compound itself is a critical step in the overall pyrolysis of urea. The following diagram illustrates the formation of this compound from urea and its subsequent decomposition into other significant by-products.

Caption: Formation of this compound from urea and subsequent by-products.

This technical guide serves as a foundational resource for professionals engaged in research and development involving urea and its derivatives. The provided data and methodologies offer a starting point for more detailed investigations into the complex thermal behavior of this compound.

References

- 1. The thermal decomposition of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Biurea: A Paradigm Shift from Phytotoxic Impurity to a Potential Slow-Release Nitrogen Fertilizer

An In-depth Technical Guide for Researchers and Agricultural Scientists

Executive Summary

Historically relegated to the role of a phytotoxic impurity in urea-based fertilizers, biurea is now emerging as a compound of significant interest for its potential as a slow-release nitrogen fertilizer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in nitrogen nutrition for plants. It consolidates available data on its chemical properties, synthesis, mechanism of nitrogen release, and its effects on crop yield and nitrogen uptake efficiency. Detailed experimental protocols for evaluating its performance and visualizations of key pathways are also presented to facilitate further research in this promising area. While this compound's phytotoxicity at high concentrations remains a critical consideration, its slower mineralization rate in soil compared to conventional urea (B33335) presents a compelling case for its development as a controlled-release nitrogen source, potentially offering both agronomic and environmental benefits.

Introduction

Urea is the most widely used nitrogen fertilizer globally, prized for its high nitrogen content and relatively low production cost.[1] However, its rapid hydrolysis in soil can lead to significant nitrogen losses through ammonia (B1221849) volatilization and nitrate (B79036) leaching, contributing to environmental pollution and reduced nitrogen use efficiency by crops.[1] A common impurity formed during urea production is biuret (B89757) (C₂H₆N₄O₂), a dimer of urea, which has long been recognized for its phytotoxic effects, particularly when present in high concentrations in foliar fertilizers.[1]

Recent research, however, has begun to re-evaluate the role of this compound, not as a contaminant, but as a potential standalone slow-release nitrogen fertilizer. The inherent chemical structure of this compound leads to a slower rate of microbial decomposition in the soil compared to urea, offering a mechanism for the gradual release of plant-available nitrogen. This guide delves into the technical aspects of this compound's function as a nitrogen fertilizer, presenting the data that underpins its potential and the methodologies required to further investigate its efficacy and safety.

Chemical and Physical Properties

This compound, also known as dicarbamoylhydrazine, is a white crystalline solid with the chemical formula C₂H₆N₄O₂. A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₆N₄O₂ |

| Molar Mass | 118.096 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 192-195 °C (decomposes) |

| Solubility in Water | Sparingly soluble |

| Nitrogen Content | 47.4% |

Synthesis of this compound

The synthesis of this compound is a critical step in its evaluation as a fertilizer. Several methods have been reported, with the reaction of urea and hydrazine (B178648) being a common laboratory-scale approach.

Synthesis from Urea and Hydrazine Hydrate (B1144303)

A prevalent method involves the condensation reaction of urea with hydrazine hydrate in an acidic medium.

Reaction: 2 CO(NH₂)₂ + N₂H₄·H₂O → C₂H₆N₄O₂ + 2 NH₃ + H₂O

A detailed experimental protocol for this synthesis is provided in Section 7.

Mechanism of Nitrogen Release

The potential of this compound as a slow-release fertilizer stems from its rate of mineralization in the soil. Unlike the rapid enzymatic hydrolysis of urea by urease, this compound undergoes a slower microbial degradation process. This gradual breakdown releases nitrogen in forms that can be taken up by plants over an extended period.

Caption: Nitrogen release pathway from this compound in soil.

Studies have shown that the mineralization rate of this compound is significantly slower than that of urea. For instance, in forest soils, the mineralization of this compound was observed to be a steady process, leading to a gradual increase in soil ammonium levels, in contrast to the sharp initial spike and subsequent decline seen with urea application.

Agronomic Performance of this compound

The evaluation of this compound as a nitrogen fertilizer requires a thorough assessment of its impact on crop growth, yield, and nitrogen uptake, alongside a clear understanding of its phytotoxicity.

Phytotoxicity

The phytotoxicity of this compound is a major concern and is dependent on its concentration, the plant species, and the method of application. High concentrations of biuret in urea fertilizers have been shown to cause leaf chlorosis and necrosis in various crops. However, some studies suggest that at low concentrations, this compound may not be detrimental and could even be utilized by some plants as a nitrogen source. Further research is needed to establish safe application rates for different crops and soil types.

Crop Yield and Nitrogen Uptake Efficiency

Quantitative data on the yield response of major agricultural crops like wheat, maize, and rice to pure this compound application is currently limited. The available research primarily focuses on the effects of biuret as a contaminant in urea. To establish this compound as a viable slow-release fertilizer, comprehensive field trials are necessary to determine its impact on grain yield and to calculate its nitrogen use efficiency (NUE).

Table 2: Hypothetical Comparison of Nitrogen Fertilizer Performance

| Fertilizer | Nitrogen Release Rate | Crop Yield Response (relative to control) | Nitrogen Use Efficiency (%) |

| Urea | Rapid | +++ | 30-50 |

| This compound | Slow | Data Needed | Data Needed |

| Sulfur-Coated Urea | Moderate | ++ | 40-60 |

| Polymer-Coated Urea | Slow to Very Slow | +++ | 50-70 |

This table is illustrative and highlights the need for further research on this compound's agronomic performance.

Comparative Analysis with Other Slow-Release Fertilizers

To position this compound within the existing market of enhanced-efficiency fertilizers, its nitrogen release profile must be compared to established products like sulfur-coated urea (SCU) and polymer-coated urea (PCU).

Caption: Conceptual comparison of nitrogen release profiles.

Initial findings suggest that this compound's mineralization rate is slower than that of urea, but more quantitative, comparative studies are required to benchmark its performance against SCU and PCU under various environmental conditions.

Detailed Experimental Protocols

To facilitate standardized research on this compound, this section provides detailed methodologies for key experiments.

Protocol for Laboratory Synthesis of this compound

Objective: To synthesize this compound from urea and hydrazine hydrate.

Materials:

-

Urea (reagent grade)

-

Hydrazine hydrate (80% solution)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

In a 500 mL round-bottom flask, dissolve 60 g of urea in 100 mL of distilled water.

-

Slowly add 25 mL of 80% hydrazine hydrate to the urea solution while stirring.

-

Carefully add 5 mL of concentrated sulfuric acid dropwise to the mixture. The solution will become warm.

-

Set up the flask for reflux and heat the mixture to 100-105°C with continuous stirring for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the white precipitate by vacuum filtration and wash it with cold distilled water.

-

Dry the product in an oven at 60-70°C to a constant weight.

-

Characterize the synthesized this compound using techniques such as melting point determination, elemental analysis, and infrared (IR) spectroscopy.

Protocol for Soil Incubation Study to Determine Nitrogen Mineralization

Objective: To determine the rate of nitrogen mineralization from this compound in soil and compare it with other nitrogen fertilizers.

Materials:

-

Air-dried and sieved (<2 mm) soil with known physicochemical properties.

-

This compound, urea, and other slow-release fertilizers to be tested.

-

Incubation vessels (e.g., 250 mL Mason jars with perforated lids).

-

Deionized water.

-

2 M Potassium chloride (KCl) solution.

-

Analytical equipment for ammonium (NH₄⁺) and nitrate (NO₃⁻) determination (e.g., colorimetric auto-analyzer).

Procedure:

-

Weigh 100 g of air-dried soil into each incubation vessel.

-

Add the nitrogen fertilizer to be tested at a predetermined rate (e.g., 200 mg N per kg of soil). A control with no nitrogen added should also be included.

-

Thoroughly mix the fertilizer with the soil.

-

Adjust the soil moisture to 60% of its water-holding capacity with deionized water.

-

Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

-

At specified time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample three replicate vessels for each treatment.

-

Extract the soil from each sampled vessel with 100 mL of 2 M KCl solution by shaking for 1 hour.

-

Filter the soil suspension and analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations.

-

Calculate the net nitrogen mineralized at each time point by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soil.

Caption: Workflow for a soil incubation experiment.

Protocol for Determining Nitrogen Use Efficiency (NUE) in a Pot Study

Objective: To quantify the nitrogen uptake and use efficiency of a crop fertilized with this compound.

Materials:

-

Pots filled with a known weight of soil or growing medium.

-

Test crop seeds (e.g., wheat, maize).

-

This compound and other nitrogen fertilizers.

-

Equipment for plant harvesting, drying, and grinding.

-

Analytical equipment for total nitrogen determination in plant tissue (e.g., combustion analyzer).

Procedure:

-

Fill pots with a known amount of soil.

-

Apply the different nitrogen fertilizers at various rates, including a zero-nitrogen control.

-

Sow the seeds of the test crop.

-

Grow the plants under controlled environmental conditions (e.g., greenhouse).

-

At maturity, harvest the above-ground plant biomass.

-

Dry the plant material in an oven at 65°C to a constant weight to determine the dry matter yield.

-

Grind the dried plant material to a fine powder.

-

Analyze the ground plant tissue for its total nitrogen concentration.

-

Calculate the total nitrogen uptake by multiplying the dry matter yield by the nitrogen concentration.

-

Calculate the Nitrogen Use Efficiency (NUE) using the following formula:

NUE (%) = [(N uptake in fertilized plant - N uptake in control plant) / N applied] x 100

Conclusion and Future Directions

The current body of research suggests that this compound holds promise as a slow-release nitrogen fertilizer, offering a potential solution to the environmental and efficiency challenges associated with conventional urea. Its slower mineralization rate is a key attribute that warrants further investigation. However, a comprehensive understanding of its agronomic performance and a clear definition of its phytotoxicity thresholds for various crops are critical before it can be considered for widespread agricultural use.

Future research should focus on:

-

Conducting extensive field trials with major cereal and horticultural crops to generate robust data on yield response and nitrogen uptake efficiency.

-

Performing detailed comparative studies of this compound against a range of commercially available slow- and controlled-release fertilizers.

-

Investigating the long-term effects of this compound application on soil health, including microbial community dynamics and soil organic matter content.

-

Developing cost-effective and environmentally friendly synthesis methods for this compound production on a larger scale.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound to transition from a problematic impurity to a valuable tool for sustainable nitrogen management in agriculture.

References

Biurea and Urea Derivatives as Crosslinking Agents in Polymer Chemistry: An In-depth Technical Guide

Introduction

Biurea, with the chemical formula C₂H₆N₄O₂, is a compound primarily recognized as a chemical intermediate in the manufacturing of azodicarbonamide, a common blowing agent.[1] While not typically employed as a standalone crosslinking agent, the underlying chemistry of this compound and related urea (B33335) derivatives is fundamental to the creation of a wide array of crosslinked polymers. In polymer chemistry, crosslinking imparts critical properties such as enhanced mechanical strength, thermal stability, and chemical resistance. This guide provides a comprehensive overview of the role of urea-based moieties, including the formation of biuret (B89757) linkages, in the crosslinking of various polymer systems. We will delve into the synthesis, mechanisms, experimental protocols, and applications of these materials, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts of Urea-Based Crosslinking

The versatility of urea and its derivatives in polymer crosslinking stems from the reactivity of the amine (-NH₂) groups. These groups can react with various functional groups, most notably aldehydes (like formaldehyde) and isocyanates, to form stable crosslinked networks.

Urea-Formaldehyde (UF) Resins

Urea-formaldehyde resins are a major class of thermosetting polymers that utilize urea as a primary building block for crosslinking. The process involves two main stages:

-

Methylolation (Addition Reaction): Urea reacts with formaldehyde (B43269) under neutral or alkaline conditions to form methylolurea derivatives.[2][3]

-

Condensation (Polymerization): Under acidic conditions and with heating, the methylolurea intermediates condense with each other and with unreacted urea. This process eliminates water and forms methylene (B1212753) (-N-CH₂-N-) and dimethylene-ether (-N-CH₂-O-CH₂-N-) bridges, leading to a rigid, three-dimensional crosslinked network.[2][4]

The final structure and properties of the UF resin are highly dependent on the molar ratio of formaldehyde to urea (F/U), reaction pH, and temperature.[4]

Polyurethane and Polyurea Systems: The Role of Biuret Formation

In the chemistry of polyurethanes (PU) and polyureas, isocyanates (-NCO) are key reactants. While the primary reaction for polyurethane formation is between an isocyanate and a polyol, side reactions involving urea groups lead to the formation of biuret linkages, which act as crosslinking points.

The sequence of reactions is as follows:

-

Urea Formation: Isocyanates can react with any available water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine rapidly reacts with another isocyanate group to form a urea linkage.[5]

-

Biuret Formation: The urea linkage, with its secondary amine protons, can then react with another isocyanate group. This reaction, often promoted by heat (100–150 °C), forms a biuret linkage, creating a branch point in the polymer chain and thus contributing to the crosslink density.[5][6][7]

This biuret crosslinking is crucial for enhancing the mechanical properties and thermal stability of many polyurethane and polyurea elastomers and coatings.[8][9]

Blocked Isocyanates

To control the reactivity of isocyanates and enable the formulation of one-component systems, blocked isocyanates are often used.[10][11] In these systems, the isocyanate group is reversibly reacted with a blocking agent. Upon heating to a specific "deblocking" temperature, the isocyanate is regenerated and can then react to form urethane (B1682113) or urea linkages. The choice of blocking agent determines the deblocking temperature and thus the curing conditions of the polymer system.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing this compound from hydrazine (B178648) sulfate (B86663) and urea.[13]

Materials:

-

Hydrazine sulfate

-

Urea

-

Deionized water

-

Sulfuric acid (for pH adjustment)

Procedure:

-

A solution of hydrazine sulfate (e.g., 0.03 mol) and urea (e.g., 0.09 mol) in deionized water (e.g., 100 ml) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The mixture is heated to reflux with constant agitation.

-

The pH of the reaction mixture is maintained between 2 and 2.5 by the dropwise addition of sulfuric acid.

-

The reaction is allowed to proceed under reflux for approximately 5 hours.

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The filtered precipitate (this compound) is washed with water and dried.

Protocol 2: General Synthesis of a Urea-Formaldehyde (UF) Resin

This protocol outlines the basic steps for preparing a UF resin.[3][4]

Materials:

-

Urea

-

Formaldehyde solution (e.g., 37-50% in water)

-

Sodium hydroxide (B78521) solution (for pH adjustment to alkaline)

-

Formic acid or ammonium (B1175870) chloride (for pH adjustment to acidic)

Procedure:

-

Methylolation:

-

Charge the formaldehyde solution into a reactor.

-

Adjust the pH to 7-9 with a sodium hydroxide solution.

-

Add the first portion of urea while maintaining the temperature (e.g., 60-80°C).

-

Hold the reaction at this temperature until the desired level of methylolation is achieved (monitored by viscosity or free formaldehyde content).

-

-

Condensation:

-

Cool the mixture.

-

Adjust the pH to acidic (e.g., 4.5-5.5) using formic acid or a catalyst like ammonium chloride.

-

Gently heat the mixture to initiate condensation. The viscosity of the solution will begin to increase.

-

Continue the reaction until a target viscosity is reached.

-

Neutralize the resin by adjusting the pH back to 7.0-8.0 to stop the reaction.

-

-

Final Urea Addition:

-

Add a second portion of urea to scavenge any remaining free formaldehyde and to achieve the final desired F/U molar ratio.

-

Cool the resulting UF resin for storage.

-

Data Presentation

Table 1: Mechanical Properties of Poly(urethane-urea) (PUU) Films with Varying Crosslink Density

The data below illustrates how varying the isocyanate content, which influences the degree of urea and biuret crosslinking, affects the mechanical properties of waterborne poly(urethane-urea) films.

| Isocyanate Excess (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Energy to Break (mJ·mm⁻³) |

| 5 | 0.07 | 1120 | 0.1 |

| 10 | 0.2 | 1050 | 0.3 |

| 20 | 2.5 | 850 | 5.5 |

| 30 | 10.8 | 600 | 35.0 |

| 40 | 22.1 | 450 | 85.0 |

| 50 | 18.5 | 100 | 15.0 |

| (Data adapted from a study on mechanically strong waterborne poly(urethane-urea) films)[14] |

Table 2: Deblocking Temperatures for Common Isocyanate Blocking Agents

The deblocking temperature is a critical parameter for controlling the curing and crosslinking of one-component polyurethane/polyurea systems.

| Blocking Agent | Deblocking Temperature (°C) |

| Sodium bisulfite | 85 |

| Diethyl malonate | 110 |

| 3,5-Dimethylpyrazole | 115 |

| Methylethyl ketone oxime (MEKO) | 135 |

| Phenol | 150 |

| Caprolactam | 170 |

| (Data compiled from literature on blocked isocyanates)[11] |

Visualizations: Diagrams of Key Processes

Synthesis of this compound

Caption: Synthesis of this compound from Urea and Hydrazine.

Crosslinking Mechanism in Urea-Formaldehyde Resins

Caption: Two-stage crosslinking in urea-formaldehyde resins.

Formation of Urea and Biuret Crosslinks from Isocyanates

Caption: Pathway to biuret crosslink formation in polyurea systems.

General Experimental Workflow for Polymer Characterization

Caption: Typical workflow for polymer synthesis and characterization.

Applications in Research and Drug Development

Polymers crosslinked with urea-based chemistry have a broad range of applications, including in the biomedical and pharmaceutical fields.

-

Biomaterials and Tissue Engineering: The mechanical properties and biocompatibility of polyurethane-ureas can be tailored by controlling the crosslink density. This makes them suitable for applications such as tissue engineering scaffolds, medical implants, and components of medical devices.[9][15][16]

-

Drug Delivery: Hydrogels formed using urea-based crosslinkers are being explored for controlled drug release. The urea moiety can influence properties like hydrophilicity and hydrogen bonding, which in turn affect swelling behavior and drug diffusion rates.[17][18]

-

Coatings and Adhesives: In the medical device field, polyurea and polyurethane coatings are valued for their durability, flexibility, and biocompatibility.[19] They are used to coat a variety of devices to improve their performance and longevity. Bioadhesive thin films have also been developed using urea as a crosslinker for applications like wound dressings.[20]

Conclusion

While this compound itself is not a conventional crosslinking agent, the chemistry of urea and its derivatives is a cornerstone of modern polymer science. From the high-volume production of urea-formaldehyde resins to the nuanced control of properties in advanced polyurethanes and polyureas through biuret crosslinking, these chemical pathways offer a versatile toolkit for materials scientists. The ability to form robust, stable, and tunable three-dimensional networks ensures that urea-based crosslinking will continue to be a critical area of research and development, particularly in the creation of advanced materials for the biomedical and pharmaceutical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. irispublishers.com [irispublishers.com]

- 3. Urea Formaldehyde Structure:Performance & Applications [jinjiangmelamine.com]

- 4. vana.kirj.ee [vana.kirj.ee]